Benzyl-L-serine

Description

Properties

IUPAC Name |

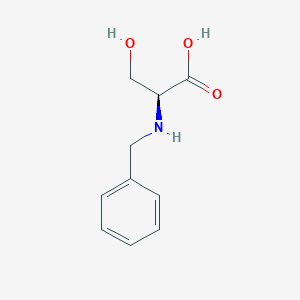

(2S)-2-(benzylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBUHPWELFRGB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357456 | |

| Record name | bzl-ser-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-45-7 | |

| Record name | bzl-ser-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to O-Benzyl-L-serine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: O-Benzyl-L-serine is a pivotal protected amino acid derivative extensively utilized in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The strategic placement of a benzyl group on the hydroxyl function of the L-serine side chain prevents unwanted side reactions during peptide coupling processes. This protective measure is crucial for the controlled and efficient construction of complex peptides and other bioactive molecules. This guide provides an in-depth overview of O-Benzyl-L-serine, including its chemical properties, detailed synthesis protocols, and its role in various research and development applications.

The Chemical Abstracts Service (CAS) number for O-Benzyl-L-serine is 4726-96-9 .

Physicochemical and Identification Data

The following tables summarize the key quantitative and identifying information for O-Benzyl-L-serine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Purity | ≥98% | |

| Appearance | White to off-white powder/solid | |

| Optical Rotation | [a]D20 = +22 ± 2° (C=1 in 1N HCl) | |

| Melting Point | ~227°C (decomposes) | |

| Boiling Point | 359.1°C at 760 mmHg | |

| Density | 1.217 g/cm³ |

| Identifier | Value | Reference |

| CAS Number | 4726-96-9 | |

| EC Number | 225-220-6 | |

| PubChem ID | 4573 | |

| MDL Number | MFCD00065937 | |

| Synonyms | (S)-2-Amino-3-benzyloxypropionic acid, H-Ser(Bzl)-OH, L-Ser(Bzl)-OH |

Experimental Protocols

The synthesis of O-Benzyl-L-serine is a critical process for its application in further research. Below are detailed methodologies for its preparation.

Protocol 1: Synthesis via N-Boc Protection and Benzylation

This two-step protocol involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group and subsequent deprotection of the Boc group.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

Boc Protection: Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL). Cool the stirred solution to 0°C.

-

Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 24 hours.

-

Remove the 1,4-dioxane via evaporation under reduced pressure. Wash the remaining aqueous layer with diethyl ether (50 mL).

-

Acidify the aqueous layer to a pH of 2-3 using a 1M H₂SO₄ aqueous solution.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

-

Benzylation: Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).

-

Under an argon atmosphere, add sodium hydride (2.1 g, 88 mmol) to the solution at 0°C.

Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group

-

Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

Purify the resulting residue by decantation with diethyl ether to remove residual TFA, yielding O-Benzyl-L-serine as a white solid.

Protocol 2: Direct Synthesis from N-BOC-O-benzyl-L-serine

This protocol describes the deprotection of commercially available N-BOC-O-benzyl-L-serine.

-

Dissolve N-BOC-O-benzyl-L-serine in dry dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (1.0 mL) and triethylsilane (0.1 mL).

-

Stir the reaction at room temperature for 2 hours, monitoring completion with thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction solution to 7-8 with a saturated sodium bicarbonate solution.

-

Dilute the mixture with additional DCM. Wash the organic phase twice with saturated brine and then concentrate to obtain a yellow oily liquid.

-

Purify the crude product using silica gel column chromatography (eluent: chloroform:methanol = 15:1) to yield the final product as a yellow powdery solid.

Applications in Research and Drug Development

O-Benzyl-L-serine is a foundational component in the development of a wide array of therapeutics and research agents.

-

Peptide Synthesis : Its most significant application is as a crucial building block in both Boc and Fmoc solid-phase peptide synthesis (SPPS), where it prevents unwanted side-chain modifications during the elongation of the peptide chain.

-

Drug Development : The compound serves as a precursor for novel drug candidates with enhanced bioactivity, particularly in targeting neurological disorders. Its derivatives are explored for their potential to treat conditions like cardiovascular diseases, osteoporosis, and inflammation.

-

Enzyme Inhibition : Serine benzyl ester derivatives have been instrumental in synthesizing inhibitors for various enzymes, including HIV-1 protease.

-

Neuroscience Research : While O-Benzyl-L-serine is a synthetic intermediate, its relevance is closely tied to the biological roles of serine isomers. For instance, D-serine is a vital co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is key to synaptic plasticity, learning, and memory. Derivatives are used to study and modulate neurotransmitter systems.

Signaling Pathways and Workflows

The relevance of serine derivatives in neuroscience can be visualized through the signaling pathway of D-serine at the glutamatergic synapse. Additionally, the synthetic workflow for protecting serine derivatives is a fundamental process for their use in peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to O-Benzyl-L-serine: Structure, Properties, and Applications

O-Benzyl-L-serine is a synthetically derived amino acid that serves as a critical building block and intermediate in a wide array of chemical and pharmaceutical applications.[1][2] Its unique structure, featuring a benzyl protecting group on the hydroxyl side chain of L-serine, makes it an indispensable tool in peptide synthesis and the development of complex therapeutic molecules.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications for professionals in research and drug development.

Chemical Structure and Properties

O-Benzyl-L-serine, with the chemical formula C₁₀H₁₃NO₃, is a derivative of the naturally occurring amino acid L-serine.[1] The core structure consists of an L-serine molecule where the hydrogen of the side-chain hydroxyl group is replaced by a benzyl group (a phenylmethyl group).[1] This modification is crucial for preventing unwanted side reactions during chemical synthesis, particularly in the construction of peptides.[3]

The compound typically appears as a white to off-white crystalline solid or powder at room temperature.[1][2] It exhibits moderate solubility in polar solvents like water and ethanol, a characteristic attributed to its blend of hydrophilic (amino and carboxyl groups) and hydrophobic (benzyl group) moieties.[1]

Physicochemical Properties

The key quantitative properties of O-Benzyl-L-serine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][4] |

| Molecular Weight | 195.22 g/mol | [2][4][5] |

| CAS Number | 4726-96-9 | [1][2][4] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | ~227 °C (decomposes) | [6][7] |

| Optical Rotation [α]²⁰/D | +21° ± 2° (c=2% in acetic acid:water 4:1 + 1 Eq HCl) | [7] |

| Purity | ≥99.0% | [2][7] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of O-Benzyl-L-serine

The synthesis of O-Benzyl-L-serine is a multi-step process that typically involves the protection of both the amino and carboxyl groups of L-serine, followed by the benzylation of the side-chain hydroxyl group, and subsequent deprotection. A common and illustrative method involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of O-Benzyl-L-serine, starting from L-serine.

Caption: A three-step synthetic workflow for producing O-Benzyl-L-Serine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of O-Benzyl-L-serine.[8]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M aqueous NaOH (50 mL) and 1,4-dioxane (100 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (13.1 g, 60.0 mmol).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the 1,4-dioxane via evaporation under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether (Et₂O, 50 mL).

-

Acidify the aqueous layer to a pH of 2-3 using a 1M H₂SO₄ solution.

-

Extract the product with ethyl acetate (EtOAc, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

Dissolve the N-Boc-L-serine from the previous step (8.2 g, 40.0 mmol) in anhydrous dimethylformamide (DMF, 200 mL) under an argon atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (2.1 g, 88 mmol).

-

Add benzyl bromide (7.5 g, 44 mmol) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 5 hours.

-

Remove the DMF under reduced pressure.

-

Wash the residue with a mixture of Et₂O and water.

-

Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 3: Deprotection to Yield O-Benzyl-L-serine

-

Dissolve the N-Boc-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (CH₂Cl₂, 30 mL) and trifluoroacetic acid (TFA, 5 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

Purify the resulting residue by decantation with Et₂O to remove residual TFA.

-

The final product, O-Benzyl-L-serine, is obtained as a white solid.

Applications in Research and Drug Development

O-Benzyl-L-serine is a cornerstone in the synthesis of peptides and peptidomimetics, which are central to modern drug discovery.[2][3]

-

Peptide Synthesis: Its most prominent application is as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3] The benzyl group on the side chain prevents the hydroxyl group from participating in unwanted reactions during the peptide coupling steps.[3] This protection is stable under the conditions required for removing other common protecting groups like Fmoc and Boc, allowing for precise, sequential assembly of amino acids into a peptide chain.[3]

-

Drug Development: The compound is a precursor for creating novel therapeutic agents.[2] It is used in the synthesis of enzyme inhibitors, antiviral agents, and other bioactive molecules where the stereochemistry of the serine residue is critical for biological activity.[2][9] O-Benzyl-L-serine derivatives have been explored for their potential in treating cardiovascular diseases, osteoporosis, and inflammation.[6]

-

Biochemical Research: Researchers utilize O-Benzyl-L-serine to study enzyme mechanisms, protein folding, and protein-protein interactions.[2][] Its ability to mimic natural serine while offering a site for specific chemical modifications makes it a valuable tool in molecular biology and biochemistry.[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

The diagram below outlines the logical workflow of incorporating a protected amino acid like O-Benzyl-L-serine into a growing peptide chain during SPPS.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. leapchem.com [leapchem.com]

An In-depth Technical Guide on the ¹H NMR Spectral Data of N-BOC-O-Benzyl-L-serine

This guide provides a comprehensive overview of the ¹H NMR spectral data for N-BOC-O-Benzyl-L-serine, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of the spectral data, the experimental protocol for its acquisition, and a logical workflow for the characterization of the compound.

Introduction

N-BOC-O-Benzyl-L-serine is a crucial protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. Its protecting groups, the tert-butoxycarbonyl (BOC) group on the amine and the benzyl (Bzl) group on the hydroxyl function of the serine side chain, are instrumental in preventing unwanted side reactions during peptide coupling. Accurate characterization of this compound is paramount to ensure the purity and identity of the final peptide products. Among the various analytical techniques, ¹H NMR spectroscopy stands out as a powerful tool for the structural elucidation and purity assessment of N-BOC-O-Benzyl-L-serine.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-BOC-O-Benzyl-L-serine exhibits characteristic signals corresponding to the protons of the BOC, benzyl, and serine moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for N-BOC-O-Benzyl-L-serine in CDCl₃ at 400 MHz [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Coupling Constant (J, Hz) | Assignment |

| 1.44 | s | 9H | - | C(CH₃)₃ (BOC group) |

| 3.65-3.75 | m | 1H | - | β-CH₂ of serine |

| 3.87-3.95 | m | 1H | - | β-CH₂ of serine |

| 4.43-4.51 | m | 1H | - | α-CH of serine |

| 4.53 | s | 2H | - | O-CH₂-Ph (Benzyl group) |

| 5.41 | d | 1H | 8.6 | NH (Amide proton) |

| 7.23-7.36 | m | 5H | - | C₆H₅ (Aromatic protons) |

s = singlet, d = doublet, m = multiplet

Experimental Protocol for ¹H NMR Data Acquisition

The following provides a typical methodology for acquiring the ¹H NMR spectrum of N-BOC-O-Benzyl-L-serine.

3.1. Sample Preparation

A small amount of N-BOC-O-Benzyl-L-serine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). A trace amount of an internal standard, like tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

3.2. Instrumentation and Data Acquisition

The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2][3] The acquisition parameters are generally set as follows:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature.

3.3. Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced, and the signals are integrated to determine the relative number of protons.

Logical Workflow for Compound Characterization

The characterization of N-BOC-O-Benzyl-L-serine involves a systematic workflow to confirm its identity and purity. This process typically starts with synthesis, followed by purification and subsequent spectroscopic analysis.

Caption: Workflow for the synthesis, purification, and analytical characterization of N-BOC-O-Benzyl-L-serine.

This workflow diagram illustrates the logical progression from the synthesis of N-BOC-O-Benzyl-L-serine to its final release based on comprehensive analytical data. ¹H NMR spectroscopy plays a pivotal role in the structural confirmation step of this process.

References

N-Benzyl-L-serine Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-L-serine methyl ester is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutics targeting the central nervous system. Detailed experimental protocols and workflow visualizations are included to support researchers in their practical applications of this versatile compound.

Core Compound Properties

N-Benzyl-L-serine methyl ester, a derivative of the amino acid L-serine, is characterized by the presence of a benzyl group on the amine and a methyl ester at the carboxylic acid terminus. These modifications enhance its utility in various synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| IUPAC Name | methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | [1] |

| CAS Number | 123639-56-5 | [1][3][4] |

| Appearance | White waxy solid | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

Synthesis of N-Benzyl-L-serine Methyl Ester

The primary synthetic route to N-Benzyl-L-serine methyl ester involves the N-benzylation of L-serine methyl ester. A common and effective method for this transformation is reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-Benzyl-L-serine methyl ester from L-serine methyl ester and benzaldehyde.

Materials:

-

L-serine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Preparation of L-serine methyl ester free base: Suspend L-serine methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (TEA) (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt. Stir the mixture for 30 minutes. The resulting mixture containing the free base is used directly in the next step.

-

Imine Formation: To the mixture from step 1, add benzaldehyde (1.0 equivalent). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is selective for the imine in the presence of the aldehyde. Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Benzyl-L-serine methyl ester.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-Benzyl-L-serine methyl ester via reductive amination.

Caption: Workflow for the synthesis of N-Benzyl-L-serine methyl ester.

Applications in Drug Development

N-Benzyl-L-serine methyl ester is a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.[5] Its structural features are amenable to the development of complex therapeutic molecules.

Role in Peptide Synthesis

The compound serves as a monomer in solution-phase peptide synthesis.[5] The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then ready to be coupled with another amino acid ester.

Modulation of NMDA Receptor Signaling

While N-Benzyl-L-serine methyl ester itself is not a direct modulator, its parent amino acid, serine, plays a crucial role in NMDA receptor signaling. D-serine, the enantiomer of L-serine, is a co-agonist at the NMDA receptor, meaning it is required along with glutamate for the receptor's activation. Research into compounds derived from serine, including N-benzylated forms, is driven by the potential to modulate this pathway, which is implicated in various neurological conditions.

The diagram below illustrates the general role of the co-agonist D-serine in NMDA receptor activation, a pathway that researchers may aim to modulate using derivatives of serine.

Caption: Simplified diagram of D-Serine's role at the NMDA receptor.

Analytical Characterization

The purity and identity of synthesized N-Benzyl-L-serine methyl ester should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the benzyl protons, the methyl ester protons, and the protons of the serine backbone. |

| ¹³C NMR | Resonances for the carbons of the benzyl group, the ester carbonyl, and the serine backbone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 210.11). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (ester), and aromatic C-H stretches. |

Conclusion

N-Benzyl-L-serine methyl ester is a cornerstone for synthetic chemists and drug discovery professionals. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of neuroscience. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

Solubility of Benzyl-L-serine derivatives in water and organic solvents.

An In-depth Technical Guide to the Solubility of Benzyl-L-serine Derivatives

For researchers, scientists, and professionals in drug development, understanding the solubility of this compound derivatives is critical for their application in peptide synthesis, drug formulation, and biochemical research. This guide provides a comprehensive overview of the solubility of key this compound derivatives in water and various organic solvents, details common experimental protocols, and visualizes relevant chemical workflows.

Solubility Profile of this compound Derivatives

The solubility of this compound derivatives is significantly influenced by the presence and nature of protecting groups on the amino and carboxyl functionalities, as well as the salt form of the compound. The benzyl group itself enhances solubility in certain organic media and plays a crucial role in protecting the hydroxyl or carboxyl group of serine during synthesis.[1]

-

O-Benzyl-L-serine: This primary derivative exhibits moderate solubility in polar solvents like water and ethanol.[2] Quantitative data indicates a solubility of approximately 2 to 10 mg/mL in water, which may require ultrasonication to fully achieve dissolution.[3][4][5] Its solubility in non-polar organic solvents is generally limited.[4]

-

L-Serine Benzyl Ester Hydrochloride: The hydrochloride salt form significantly enhances water solubility, with this derivative being described as readily soluble in water.[6] This property is advantageous for various synthetic pathways conducted in aqueous media.[6]

-

N-Protected Derivatives: The introduction of protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) drastically alters the solubility profile. These bulky, non-polar groups generally decrease aqueous solubility while increasing solubility in organic solvents.[4]

-

N-Boc-O-Benzyl-L-serine: This derivative shows good solubility in anhydrous polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM).[4][7]

-

Fmoc-O-Benzyl-L-serine (Fmoc-Ser(Bzl)-OH): Commonly used in solid-phase peptide synthesis, this compound is generally soluble in polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP).[4][8]

-

Fmoc-L-serine benzyl ester: The presence of both the Fmoc group and the benzyl ester enhances stability and solubility for use in organic reactions, particularly peptide synthesis.[9]

-

Data Presentation: Solubility of this compound Derivatives

The following table summarizes the available quantitative and qualitative solubility data for various this compound derivatives.

| Derivative | Solvent | Solubility | Conditions/Notes | Citations |

| O-Benzyl-L-serine | Water (H₂O) | 10 mg/mL (51.22 mM) | Requires ultrasonication. | [3][5] |

| Water (H₂O) | 2 mg/mL | May require ultrasonication. | [4] | |

| Ethanol | Moderate Solubility | Qualitative data. | [2] | |

| Non-polar organic solvents | Limited Solubility | Qualitative data. | [4] | |

| L-Serine Benzyl Ester Hydrochloride | Water (H₂O) | Readily Soluble | Qualitative data. | [6] |

| N-Boc-O-Benzyl-L-serine | Dimethylformamide (DMF) | Good Solubility | Used as a reaction solvent. | [4][7] |

| Dichloromethane (DCM) | Good Solubility | Used for deprotection reactions. | [4][10] | |

| Fmoc-O-Benzyl-L-serine | Dimethylformamide (DMF) | Soluble | Common solvent for peptide synthesis. | [4][8] |

| N-methylpyrrolidone (NMP) | Soluble | Common solvent for peptide synthesis. | [4] | |

| O-pentenyl-L-serine NCA | THF, Ethyl Acetate, Dichloromethane | Readily Soluble | Qualitative data. | [11] |

| Hexane | Insoluble | Qualitative data. | [11] |

Experimental Protocols

Detailed methodologies for determining solubility are not always published. However, synthesis and sample preparation procedures provide critical information on solvent selection and handling.

Protocol 1: Preparation of an Aqueous Stock Solution of O-Benzyl-L-serine

This protocol is based on the handling instructions for preparing solutions for in vitro studies.

-

Weighing: Accurately weigh the desired mass of O-Benzyl-L-serine powder.

-

Solvent Addition: Add the calculated volume of water (H₂O) to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of water for every 10 mg of solid).

-

Dissolution: Place the vial in an ultrasonic bath to facilitate dissolution. Continue sonication until the solid is completely dissolved.[3][5]

-

Sterilization (Optional): For biological applications, dilute the stock solution to the working concentration, then sterilize by passing it through a 0.22 µm filter before use.[3]

Protocol 2: Synthesis of O-Benzyl-L-serine

This protocol outlines a common synthetic route, demonstrating the solvents used for reaction and purification.[7]

-

Boc Protection of L-Serine:

-

Dissolve L-serine in a mixture of 1M NaOH aqueous solution and 1,4-dioxane.

-

Slowly add di-tert-butyl dicarbonate at 0°C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up involves evaporation of 1,4-dioxane, washing with Et₂O, acidification with 1M H₂SO₄, and extraction with EtOAc.

-

-

Benzylation of N-Boc-L-serine:

-

Dissolve the N-Boc-L-serine product in anhydrous dimethylformamide (DMF).

-

Add sodium hydride at 0°C under an argon atmosphere, followed by the addition of benzyl bromide.

-

Stir the reaction mixture at room temperature.

-

-

Deprotection of the Boc Group:

-

Dissolve the resulting N-(tert-butoxycarbonyl)-O-benzyl-L-serine in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[7][10]

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvents under reduced pressure and purify the resulting residue by decantation using Et₂O to yield O-benzyl-L-serine.[7]

-

Visualizations

The following diagrams illustrate key workflows related to the synthesis and application of this compound derivatives.

Caption: Synthesis workflow for O-Benzyl-L-serine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

- 11. Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of O-Benzyl-L-serine powder.

An In-depth Technical Guide to O-Benzyl-L-serine Powder for Researchers and Drug Development Professionals

Introduction

O-Benzyl-L-serine is a crucial derivative of the amino acid L-serine, widely utilized in peptide synthesis, pharmaceutical research, and biochemical studies. The introduction of a benzyl group to the hydroxyl side chain of L-serine serves as a protective measure, preventing unwanted side reactions during chemical syntheses, particularly in the construction of complex peptides. This modification enhances the compound's utility as a building block for creating novel therapeutics and other bioactive molecules. Its applications extend to the development of enzyme inhibitors and studies of protein interactions. This guide provides a comprehensive overview of the physical and chemical properties of O-Benzyl-L-serine powder, along with experimental protocols and key applications.

Physical and Chemical Characteristics

O-Benzyl-L-serine is a white to off-white or light yellow crystalline powder. It is generally odorless or may have a faint, characteristic scent.

Table 1: Physical Properties of O-Benzyl-L-serine

| Property | Value | Citations |

| Appearance | White to off-white/light yellow crystalline powder | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Melting Point | ~227 °C (with decomposition) | |

| Boiling Point | 359.1 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Solubility | Sparingly soluble in water. Moderately soluble in polar solvents like ethanol. | |

| pKa | 2.10 ± 0.10 (Predicted) |

Table 2: Chemical Identifiers for O-Benzyl-L-serine

| Identifier | Value | Citations |

| CAS Number | 4726-96-9 | |

| EC Number | 225-220-6 | |

| MDL Number | MFCD00065937 | |

| PubChem CID | 78457 | |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--N | |

| InChI Key | IDGQXGPQOGUGIX-VIFPVBQESA-N |

Table 3: Optical Rotation of O-Benzyl-L-serine

| Specific Rotation [α]D²⁰ | Conditions | Citations |

| +6 ± 2° | c = 1 in 1N HCl | |

| +22 ± 2° | ||

| +21 ± 2° | c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) | |

| +6.5 to +8.0° | c = 2, 1mol/L HCl |

Spectroscopic Data

Detailed spectroscopic data for O-Benzyl-L-serine is available from various sources, which is crucial for its identification and characterization. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy : IR spectra help in identifying the functional groups present in the molecule.

-

Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The synthesis of O-Benzyl-L-serine is a multi-step process that typically involves the protection of the amino group of L-serine, followed by the benzylation of the hydroxyl group, and finally, the deprotection of the amino group. A common method is outlined below.

Synthesis of O-Benzyl-L-serine via N-Boc Protection

This protocol involves two main stages: the synthesis of an N-protected intermediate, N-(tert-butoxycarbonyl)-O-benzyl-L-serine, and its subsequent deprotection.

Part 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

N-protection of L-serine : L-serine is first reacted with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., 1M NaOH) mixed with a solvent like 1,4-dioxane. This reaction protects the amino group, yielding N-(tert-butoxycarbonyl)-L-serine.

-

Benzylation : The resulting

The Multifaceted Role of O-Benzyl-DL-Serine Derivatives: A Technical Guide to Their Biological Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-benzyl-DL-serine, a synthetically modified amino acid, and its derivatives have emerged as a versatile class of compounds with significant potential in pharmaceutical and biochemical research. The presence of the O-benzyl group on the serine backbone imparts unique chemical properties that enhance its utility as a building block in peptide synthesis and as a modulator of various biological processes.[1][2][3] This technical guide provides an in-depth exploration of the biological functions and diverse applications of O-benzyl-DL-serine derivatives, with a focus on their anti-cancer properties and potential in other therapeutic areas. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

I. Anticancer Applications: Targeting Amino Acid Metabolism

Cancer cells exhibit an increased demand for nutrients, particularly amino acids, to fuel their rapid growth and proliferation.[4][5] O-benzyl-DL-serine, often referred to as benzylserine (BenSer) in this context, has been identified as a potent inhibitor of amino acid transport, making it a promising candidate for cancer therapy.[1][4][5]

A. Mechanism of Action: Inhibition of Amino Acid Transporters

Benzylserine functions as a dual inhibitor of two key amino acid transporters: L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2).[4][5] These transporters are responsible for the uptake of essential amino acids like leucine and glutamine, which are crucial for cancer cell survival and growth.[4][5] By blocking these transporters, benzylserine disrupts the intracellular amino acid homeostasis, leading to a cascade of events that inhibit cancer cell proliferation.[4]

B. Quantitative Data: Efficacy in Breast Cancer Cell Lines

Studies have demonstrated the significant inhibitory effects of benzylserine on various breast cancer cell lines. The following table summarizes the key quantitative data from a study by van Geldermalsen et al. (2018).[5]

| Cell Line | Cancer Subtype | Leucine Uptake Inhibition (%) | Glutamine Uptake Inhibition (%) | Reduction in Cell Viability (after 72h) (%) |

| MCF-7 | Luminal A | ~55% | ~35% | Significant reduction |

| HCC1806 | Triple-Negative | ~78% | ~35% | Significant reduction |

| MDA-MB-231 | Triple-Negative | ~55% | ~35% | Significant reduction |

Data is approximated from graphical representations in the source publication.[5]

C. Signaling Pathway: Amino Acid Response (AAR) Pathway

The disruption of intracellular amino acid levels by benzylserine triggers the Amino Acid Response (AAR) pathway, a cellular stress response mechanism.[4][5] A key mediator of this pathway is the Activating Transcription Factor 4 (ATF4).[5][6] Upon amino acid starvation, the kinase GCN2 is activated, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of ATF4 mRNA.[5] ATF4 then translocates to the nucleus and upregulates the expression of genes involved in amino acid synthesis and transport, as part of a cellular effort to restore homeostasis.[6][7] However, in the context of persistent amino acid deprivation induced by benzylserine, this response is insufficient to rescue the cancer cells, ultimately leading to decreased cell viability and cell cycle progression.[4][5]

Caption: Benzylserine inhibits LAT1 and ASCT2, leading to amino acid depletion, GCN2 activation, and subsequent ATF4-mediated stress response, ultimately impairing cancer cell growth.

D. Experimental Protocols

This assay measures the ability of benzylserine to inhibit the uptake of radiolabeled amino acids into cancer cells.[8]

-

Cell Culture: Seed breast cancer cells (e.g., MCF-7, HCC1806, MDA-MB-231) in a 24-well plate and grow to ~80% confluency.[8]

-

Pre-incubation: Wash cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) and pre-incubate for 10 minutes at 37°C.[9][10]

-

Inhibition and Uptake: Add the sodium-free buffer containing a fixed concentration of radiolabeled amino acid (e.g., 1 µM ¹⁴C-L-leucine or ¹⁴C-L-glutamine) and the desired concentration of benzylserine (or vehicle control).[8][10]

-

Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold buffer. Lyse the cells with 0.1 M NaOH.[8][10]

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the protein concentration of each sample.[8][10]

This assay assesses the effect of benzylserine on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[11]

-

Treatment: Treat the cells with various concentrations of benzylserine (or vehicle control) for a specified period (e.g., 24, 48, 72 hours).[5]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability relative to the control group.[11]

This protocol is used to detect the upregulation of ATF4 protein, a key marker of the amino acid response pathway.[12]

-

Cell Treatment and Lysis: Treat cancer cells with benzylserine for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][12]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ATF4. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][12]

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.[12]

II. Other Potential Therapeutic Applications

While the anti-cancer properties of O-benzyl-DL-serine derivatives are the most extensively studied, preliminary research suggests their potential in other therapeutic areas.

A. Cardiovascular Disease

Amino acids, including serine, play a role in cardiovascular health.[13] Pathway analysis has identified L-serine as a potential biomarker for cardiovascular disease (CVD), suggesting that modulation of serine pathways could be a therapeutic strategy.[13] While direct evidence for O-benzyl-DL-serine derivatives in CVD is currently limited, their ability to influence amino acid homeostasis warrants further investigation in this area.[13]

B. Osteoporosis

Osteoporosis is characterized by an imbalance in bone remodeling.[14] Studies on sericin, a protein from which L-serine and D-serine are derived, have shown that L-serine can promote the differentiation of osteoblasts (bone-forming cells), while D-serine can inhibit the activity of osteoclasts (bone-resorbing cells).[14][15] This suggests that serine derivatives could have a dual-action effect in managing osteoporosis.[14] Experimental models of osteoporosis, such as those induced by ovariectomy in rodents, are used to evaluate potential therapeutic agents.[16]

C. Inflammation

Some serine derivatives have been investigated for their anti-inflammatory properties.[17] The anti-inflammatory activity of compounds can be assessed using in vitro assays such as the protein denaturation assay.[18] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin, which is a hallmark of inflammation.[18][19]

III. Role in Peptide Synthesis and Drug Discovery

Beyond its direct therapeutic applications, O-benzyl-DL-serine is a crucial intermediate in peptide synthesis.[20] The benzyl group serves as a protecting group for the hydroxyl function of serine, preventing unwanted side reactions during the stepwise assembly of amino acids into peptides.[20] This has made it an invaluable tool in the synthesis of therapeutic peptides and other bioactive molecules.[3][20]

IV. Conclusion and Future Directions

O-benzyl-DL-serine and its derivatives represent a promising class of compounds with a wide range of biological activities. Their well-documented ability to inhibit amino acid transporters and induce the amino acid response pathway provides a strong rationale for their development as anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for further research into their efficacy and mechanism of action. While their potential in cardiovascular disease, osteoporosis, and inflammation is still in the exploratory phase, the fundamental role of serine in these biological processes suggests that O-benzyl-DL-serine derivatives may hold therapeutic promise in these areas as well. Future research should focus on elucidating the precise mechanisms of action in these other disease contexts, identifying more potent and specific derivatives, and conducting in vivo studies to validate their therapeutic potential. The versatility of this chemical scaffold ensures that O-benzyl-DL-serine derivatives will continue to be a subject of intense investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elifesciences.org [elifesciences.org]

- 7. mTORC1 amplifies the ATF4-dependent de novo serine-glycine pathway to supply glycine during TGF-β1––induced collagen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of a new experimental model of osteoporosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianjpr.com [asianjpr.com]

- 19. researchgate.net [researchgate.net]

- 20. leapchem.com [leapchem.com]

Methodological & Application

Application Notes and Protocols for Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research and therapeutic applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1][2][3] This document provides detailed application notes and protocols for the use of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key building block for incorporating serine residues into a peptide sequence.

The hydroxyl group of serine requires protection to prevent side reactions during peptide synthesis.[4] In the Boc/Bzl strategy, the benzyl (Bzl) ether is a commonly used semi-permanent protecting group for the serine side chain.[4] The N-α-amino group is temporarily protected by the acid-labile Boc group.[4][5] This strategy relies on differential acid lability for selective deprotection: the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl group and the peptide-resin linkage are cleaved simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][6][7]

Key Features of Boc-Ser(Bzl)-OH:

-

N-α-Protection: Acid-labile Boc group.

-

Side-Chain Protection: Acid-stable Benzyl (Bzl) ether.

-

Application: Suitable for Boc-based solid-phase and solution-phase peptide synthesis.[8]

Experimental Protocols

Resin Selection and Preparation

For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used. For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards.[9]

Protocol: Attaching the First Amino Acid (C-terminal) to Merrifield Resin (Cesium Salt Method)

-

Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

-

Amino Acid Preparation: Dissolve the Boc-protected C-terminal amino acid (2-4 equivalents relative to resin substitution) in dimethylformamide (DMF).

-

Cesium Salt Formation: Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) to the amino acid solution and stir for 1 hour at room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Coupling: Dissolve the resulting Boc-amino acid cesium salt in DMF and add it to the swollen resin.[10]

-

Reaction: Heat the mixture at 50°C for 12-24 hours.[10]

-

Washing: Wash the resin thoroughly with DMF, followed by a mixture of DMF/water, then DMF again, and finally with DCM.[10]

-

Drying: Dry the resin under vacuum.

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds through a repeated cycle of deprotection, neutralization, and coupling for each amino acid.

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

Protocol:

-

Pre-wash: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2-5 minutes, then drain.[9][10]

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM (10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[9][10]

-

Washing: Filter the resin and wash thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA and the cleaved Boc group.[10]

Note on Scavengers: When the peptide sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to prevent side reactions from the tert-butyl cation formed during deprotection.[1][6][10]

After deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.[1][6]

Protocol:

-

Washing: Wash the peptide-resin with DCM.

-

Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9][10]

-

Agitation: Agitate for 5-10 minutes at room temperature.[9][10]

-

Final Washing: Filter the resin and wash thoroughly with DCM (3x) to remove excess base.[9][10]

In situ neutralization protocols, where neutralization occurs concurrently with the coupling reaction, can also be employed to save time and potentially improve coupling yields.[1][6]

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-Ser(Bzl)-OH.

Protocol (using HBTU):

-

Activation Solution: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in DMF or a DCM/DMF mixture.[10]

-

Activation: Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[10]

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[10]

-

Monitoring: The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.[10]

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and simultaneously removes the side-chain protecting groups, including the benzyl group from the serine residue.

Protocol (Anhydrous HF Cleavage):

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Drying: Thoroughly dry the peptide-resin under vacuum.

-

Scavenger Addition: Place the peptide-resin in a specialized HF cleavage apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap reactive cations generated during cleavage.[10]

-

Cooling: Cool the reaction vessel to -5 to 0°C.[10]

-

HF Condensation: Condense anhydrous HF into the reaction vessel.[10]

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[10]

-

HF Evaporation: Evaporate the HF under a vacuum.[10]

-

Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[10]

-

Isolation: Filter and dry the crude peptide.

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Chemical Name | Advantages | Disadvantages |

| DCC | N,N'-Dicyclohexylcarbodiimide | Cost-effective.[11] | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove.[10] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Soluble urea byproduct; HOBt suppresses racemization and accelerates coupling.[11][12] | Can be less efficient for sterically hindered couplings. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and fast, good for difficult couplings.[12] | Can cause guanidinylation of the N-terminal amino group if activation is slow. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the HOAt leaving group, excellent for difficult couplings.[11] | Higher cost. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based, avoids guanidinylation side reaction. | Solutions in DMF have moderate stability. |

Table 2: Typical Conditions for Final Peptide Cleavage

| Cleavage Reagent | Conditions | Side-Chain Groups Cleaved | Notes |

| Anhydrous HF | 0°C, 1-2 hours, with scavenger (e.g., anisole) | Bzl, Tos, Z(2-Cl), etc. | The standard, highly effective method for Boc/Bzl strategy. Requires special apparatus.[3][10] |

| TFMSA | 0°C, 1-2 hours, in TFA with scavengers | Similar to HF | Trifluoromethanesulfonic acid is a liquid alternative to HF, but still highly corrosive.[1][13] |

Visualizations

Diagram 1: Overall Boc-SPPS Workflow

Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.

Diagram 2: Coupling Reaction of Boc-Ser(Bzl)-OH

Caption: Activation and coupling of Boc-Ser(Bzl)-OH to the peptide chain.

Diagram 3: Final Cleavage and Deprotection Logic

Caption: Logical flow of the final cleavage and side-chain deprotection step.

References

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Protocols for N-Terminal Protection of Serine Benzyl Ester: Application Notes

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and development of peptide-based therapeutics, the precise control of reactive functional groups is essential. For the amino acid serine, which contains a primary amine, a carboxylic acid, and a hydroxyl group, strategic protection is critical to prevent unwanted side reactions during peptide coupling. When the C-terminus is protected as a benzyl ester (Ser-OBzl), the subsequent selective protection of the N-terminal amine is a key step.

This document provides detailed application notes and experimental protocols for the N-terminal protection of serine benzyl ester using three of the most common amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is a critical decision in the overall synthetic strategy, as it dictates the conditions required for its subsequent removal.

Comparison of N-Terminal Protecting Groups for Serine Benzyl Ester

The selection of an appropriate N-terminal protecting group depends on the desired orthogonality with other protecting groups in the synthetic scheme and the lability of the final peptide. The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protection of serine benzyl ester.

| Protecting Group | Reagent | Typical Solvent(s) | Base | Typical Yield | Typical Purity | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | Sodium Hydroxide (NaOH) | High (up to 100% reported)[1] | High | Strong Acid (e.g., TFA in DCM)[2][3] |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Dioxane/Water | Sodium Hydroxide (NaOH) | Good to High | Good to High | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4] |

| Fmoc | Fmoc-OSu | THF/aq. NaHCO₃ | Sodium Bicarbonate (NaHCO₃) | High | >98.5% | Base (e.g., 20% Piperidine in DMF)[2][5] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-terminal protection of L-serine benzyl ester and the subsequent deprotection.

tert-Butoxycarbonyl (Boc) Protection

a) Protection of Serine Benzyl Ester with (Boc)₂O

This protocol describes the protection of the N-terminus of L-serine benzyl ester using di-tert-butyl dicarbonate.

-

Materials:

-

L-serine benzyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

-

-

Procedure:

-

Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M NaOH solution (2.0 eq) while monitoring the pH to ensure it remains basic.

-

Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Ser-OBzl.

-

The crude product can be purified by flash chromatography on silica gel if necessary.[1]

-

b) Deprotection of Boc-Ser-OBzl

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

-

Materials:

-

Boc-L-Ser-OBzl

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve Boc-L-Ser-OBzl (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 25-50% v/v in DCM) dropwise to the solution.[2]

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[6]

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain L-Ser-OBzl.

-

Benzyloxycarbonyl (Cbz) Protection

a) Protection of Serine Benzyl Ester with Cbz-Cl

This protocol details the N-terminal protection of L-serine benzyl ester using benzyl chloroformate.

-

Materials:

-

L-serine benzyl ester hydrochloride

-

Benzyl Chloroformate (Cbz-Cl)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

-

-

Procedure:

-

Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1 M NaOH solution (2.0 eq) to basify the solution.

-

Slowly and simultaneously add Cbz-Cl (1.1 eq) and 1 M NaOH solution via two separate addition funnels, maintaining the pH between 9-10.

-

Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, extract the mixture with ethyl acetate.

-

Wash the organic layer with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-L-Ser-OBzl.

-

The product can be purified by recrystallization or flash chromatography.

-

b) Deprotection of Cbz-Ser-OBzl

This protocol describes the removal of the Cbz group via catalytic transfer hydrogenation.

-

Materials:

-

Cbz-L-Ser-OBzl

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

-

Celite

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve Cbz-L-Ser-OBzl (1.0 eq) in methanol.

-

Add 10% Pd/C (typically 10% by weight of the substrate).

-

To this suspension, add formic acid (excess) or ammonium formate (excess) as the hydrogen donor.[4]

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain L-Ser-OBzl.

-

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

a) Protection of Serine Benzyl Ester with Fmoc-OSu

This protocol outlines the N-terminal protection of L-serine benzyl ester using N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

-

Materials:

-

L-serine benzyl ester hydrochloride

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Procedure:

-

Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a mixture of THF and saturated aqueous NaHCO₃ solution.

-

Add Fmoc-OSu (1.05 eq) to the solution.

-

Stir the mixture vigorously at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Fmoc-L-Ser-OBzl.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

b) Deprotection of Fmoc-Ser-OBzl

This protocol describes the removal of the Fmoc group using piperidine.

-

Materials:

-

Fmoc-L-Ser-OBzl

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve Fmoc-L-Ser-OBzl (1.0 eq) in DMF.

-

Add piperidine to make a 20% (v/v) solution.[2]

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, the solvent and excess piperidine are typically removed under high vacuum. The resulting crude L-Ser-OBzl is often used directly in the next step of peptide synthesis after co-evaporation with a solvent like toluene to remove residual piperidine.

-

Potential Side Reactions in Serine Protection

Several side reactions can occur during the N-terminal protection and subsequent deprotection of serine-containing peptides. Awareness of these potential issues is crucial for optimizing reaction conditions and ensuring the purity of the final product.

-

Racemization: The chiral center of serine can be susceptible to racemization, particularly under harsh basic or acidic conditions. Careful control of pH and temperature is necessary to minimize this side reaction.[7]

-

β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is a more significant concern during Fmoc deprotection with piperidine.[7]

-

O-Acylation: The hydroxyl group of the serine side chain can compete with the N-terminal amine for acylation, leading to the formation of an O-acyl byproduct. This is more prevalent with highly reactive coupling reagents.[8]

-

N→O Acyl Shift: During strong acid cleavage (e.g., with TFA for Boc deprotection), an N→O acyl shift can occur, where the peptide bond migrates from the nitrogen to the hydroxyl group of serine, forming a depsipeptide.[7][8][9]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of serine benzyl ester.

Caption: General workflow for N-terminal protection of Serine Benzyl Ester.

Caption: General workflow for N-terminal deprotection of protected Serine Benzyl Ester.

References

- 1. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

Applications of Boc-O-benzyl-L-serine in the Synthesis of Thymosin Alpha 1: A Guide for Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-O-benzyl-L-serine), a key chiral building block, is an indispensable component in the solid-phase peptide synthesis (SPPS) of various pharmaceutical drugs. Its dual-protecting group strategy, with the acid-labile Boc group on the α-amino group and the benzyl ether protecting the side-chain hydroxyl group, allows for the precise and sequential assembly of amino acids into complex peptide chains. This application note provides a detailed overview of the use of Boc-O-benzyl-L-serine in the synthesis of Thymosin Alpha 1, an immunomodulatory peptide used in the treatment of viral infections and certain cancers. Detailed protocols for Boc-SPPS, data presentation, and a visualization of the relevant signaling pathway are provided to guide researchers and drug development professionals.

Key Applications of Boc-O-benzyl-L-serine in Pharmaceutical Development

Boc-O-benzyl-L-serine serves as a fundamental component in the synthesis of a wide array of therapeutic peptides. The strategic protection of the serine residue prevents unwanted side reactions during peptide chain elongation, ensuring the integrity and purity of the final product. Its applications span various therapeutic areas:

-

Antiviral Peptides: As exemplified in the synthesis of Thymosin Alpha 1, Boc-O-benzyl-L-serine is crucial for constructing peptides that modulate the immune response to viral pathogens.

-

Anticancer Therapeutics: The development of peptide-based cancer therapies often relies on the incorporation of serine residues, making Boc-O-benzyl-L-serine a valuable intermediate in the synthesis of these targeted agents.

-

Metabolic and Hormonal Peptides: Many biologically active peptides that regulate metabolic and hormonal pathways contain serine, and their synthesis is facilitated by the use of this protected amino acid.

Featured Application: Synthesis of Thymosin Alpha 1

Thymosin Alpha 1 is a 28-amino acid peptide that enhances T-cell maturation and function, thereby boosting the immune response. It is synthesized using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, where Boc-O-benzyl-L-serine is one of the key building blocks.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of Thymosin Alpha 1 using the Boc/Bzl protection strategy on a 4-(oxymethyl)phenylacetamidomethyl (PAM) resin.

1. Resin Preparation and First Amino Acid Attachment:

-

Resin Swelling: Swell the PAM resin in dichloromethane (DCM) for 1-2 hours.

-

First Amino Acid Coupling: The first amino acid, Asparagine (Asn), is attached to the resin. The specific protocol for this initial coupling is crucial for the overall success of the synthesis.

2. General Boc-SPPS Cycle for Amino Acid Addition (including Boc-Ser(Bzl)-OH):

This cycle is repeated for each amino acid in the Thymosin Alpha 1 sequence.

-

Step 1: Deprotection:

-

Wash the resin-bound peptide with DCM (3 x 1 min).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3 x 1 min) and then with isopropanol (1 x 1 min) to remove residual TFA.

-

Wash again with DCM (3 x 1 min).

-

-

Step 2: Neutralization:

-

Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes (repeat twice).

-

Wash the resin with DCM (5 x 1 min) to remove excess base.

-

-

Step 3: Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-O-benzyl-L-serine) (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) (3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines.

-

-

Step 4: Washing:

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

3. Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting groups, including the one on serine.

-

Evaporate the HF under a stream of nitrogen.

4. Purification and Analysis:

-

Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers.

-

Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.

Quantitative Data from Thymosin Alpha 1 Synthesis

The following table summarizes typical data obtained during the solid-phase synthesis of Thymosin Alpha 1.

| Step | Parameter | Value/Range | Reference |

| Resin Loading | Initial Amino Acid Substitution | 0.5 - 0.8 mmol/g | General SPPS protocols |

| Coupling Efficiency | Per Step (monitored by Ninhydrin test) | >99% | General SPPS protocols |

| Overall Yield (Crude) | Based on initial resin loading | 60 - 70% | [1] |

| Final Yield (Purified) | After RP-HPLC | ~30 - 35% | [2][3] |

| Purity (Final Product) | By analytical RP-HPLC | >98% | [4] |

Signaling Pathway and Mechanism of Action

Thymosin Alpha 1 exerts its immunomodulatory effects primarily by interacting with Toll-like receptors (TLRs) on immune cells, such as dendritic cells and T-lymphocytes. This interaction triggers a signaling cascade that leads to the maturation and activation of T-cells and the production of various cytokines.

Experimental Workflow for Assessing Thymosin Alpha 1 Activity

Workflow for evaluating Thymosin Alpha 1 bioactivity.

Thymosin Alpha 1 Signaling Pathway

Thymosin Alpha 1 Toll-like Receptor signaling cascade.